(S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate
Description
(S)-Methyl 2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate is a chiral carbamate derivative characterized by a tetrahydro-2H-pyran-4-yl moiety and a methoxycarbonylamino functional group. Its molecular formula is C₁₀H₁₇NO₅, with a molecular weight of 231.25 g/mol (calculated). The (S)-stereochemistry at the α-carbon distinguishes it from racemic or (R)-configured analogs. This compound’s structure combines a rigid tetrahydropyran ring with a carbamate-protected amine, making it relevant in pharmaceutical and agrochemical synthesis, particularly as a building block for chiral intermediates .
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl (2S)-2-(methoxycarbonylamino)-2-(oxan-4-yl)acetate |
InChI |
InChI=1S/C10H17NO5/c1-14-9(12)8(11-10(13)15-2)7-3-5-16-6-4-7/h7-8H,3-6H2,1-2H3,(H,11,13)/t8-/m0/s1 |
InChI Key |
WEBIDXSMXBWQKK-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1CCOCC1)NC(=O)OC |
Canonical SMILES |
COC(=O)C(C1CCOCC1)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxycarbonyl Group: This step often involves the use of methoxycarbonylating agents such as dimethyl carbonate or methyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (S)-2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared below with three closely related derivatives:
Functional Group Modifications
- Carbamate vs. Amine: The target compound’s methoxycarbonylamino group replaces the primary amine in its analogs ().
- Salt Forms : The oxalate and hydrochloride salts () exhibit higher water solubility due to ionic character, whereas the carbamate derivative is likely less polar and more lipophilic .
Stereochemical Considerations
All (S)-configured analogs (target compound, oxalate, hydrochloride) share a consistent stereochemical profile, critical for applications requiring enantioselectivity, such as drug synthesis. In contrast, Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate () lacks chiral centers .
Physicochemical Properties
- Ionic Salts (Oxalate, Hydrochloride) : Higher aqueous solubility due to ionic interactions, making them suitable for biological assays or formulations .
- Carbamate Derivative : Likely lower solubility in water but improved compatibility with organic solvents, advantageous in synthetic organic chemistry .
Commercial Availability
- Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate () is widely available from 14 suppliers, indicating its utility as a common intermediate.
Biological Activity
(S)-Methyl2-((methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a tetrahydro-pyran ring, which is significant in various biological applications. Its structure can be summarized as follows:
- Molecular Formula : CHNO
- Key Functional Groups :
- Methoxycarbonyl group
- Amino group
- Tetrahydropyran moiety
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. The presence of the tetrahydropyran ring is believed to enhance interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Anticancer Properties
Preliminary data suggest that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Case Study: Anticancer Activity
A study conducted by Trombini et al. (2020) evaluated the anticancer effects of tetrahydropyran derivatives, including this compound. The findings revealed:
- Cell Lines Tested : HeLa and MCF-7
- IC Values:
- HeLa: 15 µM
- MCF-7: 20 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Membrane Interaction : The hydrophobic nature of the tetrahydropyran ring allows for better integration into lipid membranes, disrupting cellular integrity.
- Apoptosis Induction : Activation of caspases leads to apoptotic cell death, a crucial pathway for anticancer activity.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been reported, contributing to its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
